4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid
Overview
Description
4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acids. This compound is characterized by the presence of a dichlorophenoxy group attached to an acetylamino group, which is further connected to a benzoic acid moiety. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-aminobenzoic acid. The process generally includes the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Acylation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with acetic anhydride to form the acetyl derivative.
Coupling Reaction: Finally, the acetyl derivative is coupled with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and reduced derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, leading to the disruption of metabolic pathways. The compound’s dichlorophenoxy group plays a crucial role in binding to the active sites of enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
4-aminobenzoic acid: A precursor in the synthesis of various pharmaceuticals.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with comparable properties.
Uniqueness
4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid is unique due to its combined structural elements, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-10-3-6-13(12(17)7-10)22-8-14(19)18-11-4-1-9(2-5-11)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIOAQJGSJGHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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